2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide features a pyrimidine core substituted with an amino group and a thiophene-2-sulfonyl moiety. A sulfanyl (-S-) linker bridges the pyrimidine to an acetamide group, which is further attached to a 3-cyanophenyl ring.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S3/c18-8-11-3-1-4-12(7-11)21-14(23)10-27-17-20-9-13(16(19)22-17)28(24,25)15-5-2-6-26-15/h1-7,9H,10H2,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZBPNERAFBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes.
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating gene expression.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural characteristics. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, related studies, and potential applications in medicinal chemistry.
Structural Characteristics
The chemical structure of the compound includes:
- Pyrimidine ring : Known for its role in various biological processes.
- Thiophene moiety : Imparts unique electronic properties that can enhance biological interactions.
- Sulfonamide group : Often associated with antibacterial and antifungal activities.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound's functional groups facilitate binding to active sites, potentially inhibiting or modulating enzymatic activity, which affects various biochemical pathways.
Biological Activity Overview
Research on similar compounds has highlighted several key biological activities:
Anticancer Activity
Studies have shown that thiophene and pyrimidine derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated:
- Inhibition of protein kinases (e.g., FLT3) with IC50 values indicating effective antiproliferative activity against various cancer cell lines .
- Induction of apoptosis in liver cell carcinoma models, showcasing their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been well-documented. Compounds with similar structural features have exhibited:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) while showing moderate efficacy against Gram-negative bacteria .
- The ability to disrupt bacterial cell membranes due to their lipophilicity, facilitating rapid penetration into cells .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor:
- Studies have indicated that thiophene derivatives can inhibit enzymes involved in critical biological pathways, such as acetylcholinesterase and urease, which are relevant in treating various diseases .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Screening : A study on thienopyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced cytotoxic effects against cancer cell lines. Notably, a derivative exhibited over 50% reduction in cell viability at a concentration of 10 μM .
- Antimicrobial Testing : A quantitative structure-activity relationship (QSAR) analysis was performed on N-substituted phenyl acetamides, revealing that certain substitutions led to improved antimicrobial efficacy against MRSA and Candida albicans .
Scientific Research Applications
Structure
The compound features a pyrimidine core substituted with an amino group and a thiophen-2-sulfonyl group, along with a thioether linkage to an acetamide moiety. The presence of a cyanophenyl group enhances its electronic properties, making it suitable for various applications.
Medicinal Chemistry
- Anticancer Activity : Compounds similar to 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide have shown promise as inhibitors of protein kinases, which play crucial roles in cancer cell proliferation and survival. By inhibiting these enzymes, the compound may contribute to anticancer effects, warranting further investigation into its potential as a therapeutic agent in oncology.
- Enzyme Inhibition : The thiophen-2-sulfonyl group may interact with specific enzymes, potentially inhibiting their activity. This mechanism could be beneficial in treating diseases where enzyme dysregulation is a factor.
- Drug Development : The compound's unique structure allows for further derivatization, which can enhance its biological activity or alter pharmacokinetic properties. This makes it a candidate for drug development processes aimed at creating more effective therapeutic agents.
Material Science
The electronic properties imparted by the thiophen-2-sulfonyl group suggest potential applications in material science, particularly in the development of organic semiconductors or sensors. The compound's ability to interact with various substrates may lead to innovative applications in electronics and nanotechnology.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Heterocyclic Core Variations
- Pyrimidine vs. Triazole: The triazole-based compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111) demonstrated 1.28× higher anti-inflammatory activity than diclofenac in rat models . The five-membered triazole core may enhance metabolic stability compared to the pyrimidine in the target compound, though pyrimidines offer more hydrogen-bonding sites (e.g., NH₂ group) for target engagement.
- Pyrimidine vs. Pyridine: 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ), a pyridine derivative, inhibits SARS-CoV-2 main protease (binding affinity: <−22 kcal/mol) via interactions with His163 and Asn142 . The pyrimidine in the target compound could provide stronger π-π interactions due to its aromaticity and electron-deficient nature.
2.2. Substituent Modifications
- Thiophene Sulfonyl vs. In contrast, 5RGZ lacks this group, relying on simpler substituents for protease inhibition . Compound 13a () replaces the thiophene sulfonyl with a 4-methylphenyl hydrazone, showing antimicrobial activity but reduced complexity .
- Aryl Acetamide Variations: The 3-cyanophenyl group in the target compound is electron-withdrawing, improving solubility compared to the 3-fluorophenyl analog () . N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () substitutes the pyrimidine with a chromeno-pyrimidine system, highlighting the impact of fused rings on activity .
2.4. Physicochemical Properties
- Solubility: The 3-cyanophenyl group improves polarity compared to fluorophenyl analogs, though the thiophene sulfonyl may offset this via hydrophobicity.
- Molecular Weight : The target compound (MW ≈ 424–452 g/mol) aligns with drug-like properties, whereas bulkier analogs (e.g., ) may face bioavailability challenges .
Tabulated Comparison of Key Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide?
Methodological Answer:
The synthesis of sulfanyl-acetamide derivatives typically involves coupling reactions between thiol-containing pyrimidine precursors and halogenated acetamide intermediates. For example, analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) were synthesized via nucleophilic substitution, where 2-mercaptopyrimidine reacts with 2-chloro-N-arylacetamide in the presence of a base like K₂CO₃ in DMF at 60–80°C . Key considerations:
- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) is used to isolate the product.
- Yield Optimization: Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 pyrimidine:acetamide) are critical for yields >70% .
Basic: How can X-ray crystallography elucidate the molecular structure and conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. For related sulfanyl-acetamides (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide):
- Crystal System: Monoclinic (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
- Data Collection: Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω and φ scans.
- Refinement: SHELXL2016 for full-matrix least-squares refinement (R1 < 0.05) .
Key Insight: Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, with pyrimidine and aryl rings inclined at 42–67° .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfanyl-acetamide derivatives?
Methodological Answer:
Discrepancies in bioactivity data may arise from:
- Purity Variability: Impurities (e.g., unreacted thiols) can skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (integration of aromatic vs. aliphatic protons) .
- Crystallographic Polymorphism: Different crystal forms (e.g., monoclinic vs. triclinic) alter solubility and bioavailability. Conduct polymorph screening using solvents like DMSO or THF .
- Assay Conditions: Buffer pH (e.g., phosphate vs. Tris) impacts ionization of the sulfonyl group. Standardize assay protocols across studies .
Advanced: What computational strategies optimize the design of reaction pathways for this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental data for reaction optimization:
Reaction Path Search: Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and intermediates for sulfanyl-acetamide bond formation .
Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent: DMF vs. DMSO, temperature: 60–80°C) .
Feedback Loop: Refine computational models using experimental yields and purity data from iterative synthesis trials .
Advanced: How do substituent effects (e.g., thiophene-sulfonyl vs. phenyl-sulfonyl) influence electronic properties and reactivity?
Methodological Answer:
Comparative studies on sulfonyl-substituted pyrimidines reveal:
- Electronic Effects: Thiophene-sulfonyl groups enhance electron-withdrawing capacity (reducing pyrimidine ring electron density by ~15% via DFT calculations) compared to phenyl-sulfonyl analogs. This increases electrophilicity at the C2 position, favoring nucleophilic substitution .
- Steric Effects: Bulkier substituents (e.g., 3-cyanophenyl vs. 4-chlorophenyl) increase dihedral angles between pyrimidine and acetamide moieties (59–67°), altering binding affinity in enzyme assays .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for pyrimidine and thiophene) and acetamide NH (δ 10.2 ppm, broad singlet) .
- IR Spectroscopy: Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and cyanophenyl (C≡N stretch at 2220 cm⁻¹) groups .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]⁺ ~470 m/z) validates molecular formula .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Byproduct Formation: Thiol oxidation to disulfides may occur during prolonged reactions. Add antioxidants (e.g., ascorbic acid) or use inert atmospheres (N₂/Ar) .
- Solvent Selection: Replace DMF (high boiling point) with acetonitrile for easier distillation in continuous flow reactors .
- Yield-Limiting Step: The sulfanyl coupling step often has <50% yield. Optimize via microwave-assisted synthesis (30 minutes at 100°C vs. 24 hours conventional) .
Advanced: How can researchers analyze the thermodynamic stability of different polymorphs?
Methodological Answer:
- DSC/TGA: Differential scanning calorimetry (DSC) identifies melting points (e.g., Form I: 215°C, Form II: 198°C), while thermogravimetric analysis (TGA) assesses decomposition temperatures (>250°C) .
- Solubility Studies: Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to correlate polymorph stability with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
